Zearalanone

Vue d'ensemble

Description

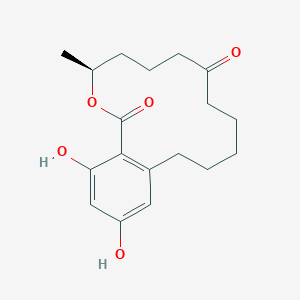

La zéaralenone est un mycoestrogène dérivé de la zéaralénone. Elle est produite par certaines espèces de champignons Fusarium et se retrouve souvent comme contaminant dans les cultures et les produits à base de céréales. La zéaralenone est connue pour son activité œstrogénique, ce qui signifie qu'elle peut se lier aux récepteurs des œstrogènes et imiter les effets des œstrogènes naturels dans le corps. Ce composé présente un intérêt particulier en raison de son impact potentiel sur la santé reproductive et de sa présence dans l'approvisionnement alimentaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La zéaralenone peut être synthétisée par la réduction de la zéaralénone. Le processus de réduction implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées. La réaction est effectuée dans un solvant approprié, tel que le méthanol ou l'éthanol, à une température spécifique pour garantir la réduction complète de la zéaralénone en zéaralenone .

Méthodes de Production Industrielle : Dans les milieux industriels, la zéaralenone peut être extraite d'herbes médicinales et comestibles à l'aide de colonnes d'immunoaffinité spécifiques. Cette méthode permet l'extraction simultanée de la zéaralenone et d'autres mycotoxines, telles que les aflatoxines, assurant un rendement élevé et une pureté élevée du composé .

Analyse Des Réactions Chimiques

Types de Réactions : La zéaralenone subit diverses réactions chimiques, notamment :

Oxydation : La zéaralenone peut être oxydée pour former la zéaralénone, son composé parent.

Réduction : Comme mentionné précédemment, la zéaralenone est formée par la réduction de la zéaralénone.

Substitution : La zéaralenone peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former divers dérivés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et l'acide sulfurique peuvent être utilisés pour les réactions d'acétylation.

Principaux Produits Formés :

Oxydation : Zéaralénone

Réduction : Zéaralenone

Substitution : Divers dérivés acétylés de la zéaralenone

4. Applications de la Recherche Scientifique

La zéaralenone a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier le comportement des mycoestrogènes et leurs interactions avec d'autres produits chimiques.

Biologie : Étudiée pour ses effets sur les processus cellulaires et son rôle potentiel dans la perturbation des fonctions endocriniennes.

Médecine : Étudiée pour son impact potentiel sur la santé reproductive et son rôle dans des maladies telles que le cancer du sein.

Industrie : Utilisée dans le développement de méthodes de détection des mycotoxines dans les produits alimentaires et les aliments pour animaux

5. Mécanisme d'Action

La zéaralenone exerce ses effets en se liant aux récepteurs des œstrogènes dans le corps. Cette liaison imite l'action des œstrogènes naturels, conduisant à l'activation des gènes sensibles aux œstrogènes. Le composé peut interagir avec le récepteur alpha des œstrogènes et le récepteur bêta des œstrogènes, conduisant à divers effets physiologiques. Les voies moléculaires impliquées comprennent l'activation de la voie de signalisation du récepteur des œstrogènes, qui peut influencer la prolifération cellulaire, la différenciation et l'apoptose .

Composés Similaires :

Zéaralénone : Le composé parent de la zéaralenone, connu pour sa forte activité œstrogénique.

Alpha-zéaralanol : Une forme réduite de la zéaralénone avec des propriétés œstrogéniques similaires.

Béta-zéaralanol : Une autre forme réduite de la zéaralénone avec une activité œstrogénique.

Alpha-zéaralanol : Un dérivé hydroxylé de la zéaralénone.

Béta-zéaralanol : Un autre dérivé hydroxylé de la zéaralénone.

Unicité de la Zéaralenone : La zéaralenone est unique en raison de sa réduction spécifique à partir de la zéaralénone, ce qui modifie sa structure chimique et potentiellement son activité biologique. Bien qu'elle partage des propriétés œstrogéniques avec son composé parent et d'autres dérivés, les interactions et les effets spécifiques de la zéaralenone peuvent différer, ce qui en fait un composé d'intérêt pour des recherches supplémentaires .

Applications De Recherche Scientifique

Zearalanone has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of mycoestrogens and their interactions with other chemicals.

Biology: Investigated for its effects on cellular processes and its potential role in disrupting endocrine functions.

Medicine: Studied for its potential impact on reproductive health and its role in diseases such as breast cancer.

Industry: Used in the development of detection methods for mycotoxins in food and feed products

Mécanisme D'action

Zearalanone exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes. The compound can interact with both estrogen receptor alpha and estrogen receptor beta, leading to various physiological effects. The molecular pathways involved include the activation of the estrogen receptor signaling pathway, which can influence cell proliferation, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Zearalenone: The parent compound of zearalanone, known for its strong estrogenic activity.

Alpha-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.

Beta-Zearalanol: Another reduced form of zearalenone with estrogenic activity.

Alpha-Zearalenol: A hydroxylated derivative of zearalenone.

Beta-Zearalenol: Another hydroxylated derivative of zearalenone.

Uniqueness of this compound: this compound is unique due to its specific reduction from zearalenone, which alters its chemical structure and potentially its biological activity. While it shares estrogenic properties with its parent compound and other derivatives, the specific interactions and effects of this compound can differ, making it a compound of interest for further research .

Activité Biologique

Zearalanone (ZAN) is a metabolite of zearalenone (ZEN), a mycotoxin produced by various species of the Fusarium fungi. ZEN and its metabolites, including ZAN, are known for their estrogenic activity, which can lead to significant biological effects in mammals. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicokinetics, and health implications based on diverse research findings.

This compound is structurally similar to estrogen and can bind to estrogen receptors, mimicking the effects of natural estrogens like 17-β-estradiol. The metabolism of ZEN involves conversion into several metabolites, including ZAN, which can exert varying degrees of estrogenic activity.

Metabolic Pathways

The primary metabolic pathways for ZEN include:

- Reduction to α- and β-zearalenol (ZOL).

- Conversion to this compound (ZAN) and zearalanol (ZAL).

- Glucuronidation , which enhances excretion.

Research indicates that ZAN is a significant metabolite in humans and animals, with varying estrogenic potencies compared to its parent compound and other metabolites .

Estrogenic Effects

This compound exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), leading to:

- Cell proliferation in hormone-sensitive tissues such as the uterus and mammary glands.

- Altered gene expression , impacting reproductive health and development.

Studies have shown that exposure to ZAN can induce changes in the expression of genes related to reproductive functions, such as those involved in follicular growth and steroidogenesis .

Toxicokinetics

Physiologically-Based Toxicokinetic (PBTK) modeling has been employed to understand the absorption, distribution, metabolism, and excretion (ADME) of ZAN. The model suggests that ZAN has a longer half-life compared to other metabolites, which may contribute to its persistent biological effects .

Case Studies

- Reproductive Health in Animals

- Hepatotoxicity

- Oxidative Stress

Data Tables

| Study | Organism | Exposure Level | Observed Effects | Key Findings |

|---|---|---|---|---|

| Juhasz et al. 2001 | Pigs | 1 mg/kg | Reproductive disorders | Increased vulvar size; altered estrous cycles |

| Agahi et al. 2022 | Mice | 20 mg/kg | Hepatotoxicity | Elevated liver enzymes; necrosis observed |

| Solfrizzo et al. 2022 | Pigs | Varies | Oxidative stress | Increased MDA levels; renal apoptosis |

Q & A

Q. Basic: How is Zearalanone (ZAN) detected and quantified in biological samples?

Methodological Answer:

ZAN is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., zearalenone-d6) to ensure precision. For quantification in urine or serum, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate ZAN from matrix interferences . Fluorescence spectroscopy is also utilized to study ZAN-albumin interactions, with corrections for inner-filter effects to improve accuracy .

Q. Basic: What are the primary metabolic pathways of ZAN in mammals?

Methodological Answer:

ZAN undergoes reductive metabolism via hydroxysteroid dehydrogenases, forming α- and β-zearalanols (α/β-ZALs). Conjugation with glucuronic acid or sulfate (e.g., ZAN-14-sulfate) occurs during phase II metabolism, altering its estrogenic activity and elimination kinetics. These metabolites are quantified using LC-MS/MS, with reference materials validated for cross-species comparisons .

Q. Advanced: What experimental approaches are used to study ZAN's interaction with serum albumin?

Methodological Answer:

Fluorescence quenching assays and high-performance affinity chromatography (HPAC) are key methods. Fluorescence quenching measures binding constants (K = 9.3 × 10³–8.5 × 10⁵ L/mol) by observing intrinsic albumin fluorescence reduction upon ZAN binding . HPAC with immobilized human serum albumin (HSA) columns reveals retention times correlated with binding stability, confirming species-specific affinities (e.g., 16-fold higher affinity for rat vs. porcine albumin) .

Q. Advanced: How do species differences in albumin binding affect ZAN's toxicokinetics?

Methodological Answer:

Species-specific albumin binding (e.g., rat albumin binds ZAN 14× more strongly than porcine) prolongs plasma elimination half-lives. For example, ZAN’s half-life in rats (≈48 hours) exceeds that in pigs (≈12 hours) due to stable ZAN-rat serum albumin (RSA) complexes. This is validated via Stern-Volmer quenching constants (KSV = 1.2 × 10⁴–3.8 × 10⁴ L/mol) and in vivo toxicokinetic studies .

Q. Advanced: What methodological challenges arise when analyzing conjugated ZAN forms like Z14G?

Methodological Answer:

Zearalenone-14-glucoside (Z14G) exhibits weak albumin binding (K < 10³ L/mol), requiring hydrolysis pretreatment (e.g., enzymatic cleavage with β-glucosidase) to detect free ZAN. Weak fluorescence signals and matrix interference necessitate LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. Cross-validation with reference standards (e.g., bovine urine CRMs) ensures accuracy .

Q. Basic: How do ZAN's estrogenic effects compare to its metabolites?

Methodological Answer:

α-ZAL exhibits 10× higher estrogenic activity than ZAN via estrogen receptor (ER) binding assays. In contrast, ZAN-14-sulfate (Z14S) shows reduced receptor affinity but prolonged circulation due to albumin stabilization. Competitive ER-binding assays (e.g., MCF-7 cell proliferation) and transcriptional activation studies (luciferase reporter genes) quantify relative potency .

Q. Advanced: How can clay additives mitigate ZAN toxicity in animal feed?

Methodological Answer:

Montmorillonite clay (1–2% dietary inclusion) adsorbs ZAN via cation-exchange mechanisms, reducing bioavailability. In weaning pigs, this decreases serum ZAN levels by 60–70% and restores feed intake. Efficacy is tested using in vitro adsorption isotherms (Langmuir model) and in vivo growth performance metrics (e.g., weight gain, feed conversion ratio) .

Q. Basic: What analytical standards are used for ZAN quantification?

Methodological Answer:

Certified reference materials (CRMs) like zearalenone-14-glucoside and α-zearalanol are spiked into bovine urine or liver tissue for method validation. Calibration curves (1–500 ng/mL) with deuterated analogs (e.g., zearalenone-d6) correct for matrix effects in LC-MS/MS. Interlaboratory validation ensures ±15% accuracy .

Q. Advanced: What are the implications of ZAN's crystal structure on its bioactivity?

Methodological Answer:

ZAN’s macrocyclic lactone structure (orthorhombic P212121 space group) stabilizes O–H⋯O hydrogen bonds, enhancing solubility and receptor binding. Single-crystal X-ray diffraction reveals conformational rigidity, which correlates with higher ER-binding affinity compared to flexible analogs. Computational docking (AutoDock Vina) predicts binding poses validated by mutagenesis studies .

Q. Advanced: How do allosteric interactions with HSA influence ZAN's binding to other ligands?

Methodological Answer:

ZAN binds near Sudlow’s site I on HSA, inducing allosteric modulation of warfarin binding. Fluorescence displacement assays show ZAN increases warfarin-HSA affinity by 30%, altering anticoagulant pharmacokinetics. Competitive HPAC elution profiles (retention time shifts) and molecular dynamics simulations map binding site overlaps .

Q. Key Notes

- Species Differences : Rodent models overestimate ZAN toxicity due to high albumin affinity; porcine models better reflect human toxicokinetics .

- Data Contradictions : Variable Z14S stability across studies (K = 10⁴–10⁶ L/mol) may stem from pH-dependent albumin conformational changes .

- Ethical Compliance : In vivo studies require approval for estrogenic endpoint assessments (e.g., uterine weight assays) .

Propriétés

IUPAC Name |

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJDQUGPCJRQRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022395 | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5975-78-0 | |

| Record name | Zearalanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.